N-(4-sulfamoylbenzyl)cyclohexanecarboxamide
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Overview
Description
N-(4-sulfamoylbenzyl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a benzyl ring, which is further connected to a cyclohexanecarboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the sulfonamide precursor. One common method involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride under basic conditions to form N-(4-sulfamoylbenzyl)amine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the cyclohexanecarboxamide moiety can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Studied for its potential analgesic and antiallodynic effects in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can modulate various physiological processes, including the regulation of pH and ion balance. The sulfonamide group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylbenzyl)-[1,1′-biphenyl]-4-carboxamide
- 4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide
- 5-chloro-N-(4-sulfamoylbenzyl)salicylamide
Uniqueness
N-(4-sulfamoylbenzyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of enzyme inhibition and potential therapeutic effects, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C14H20N2O3S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H20N2O3S/c15-20(18,19)13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)(H2,15,18,19) |
InChI Key |
QGCIPXRLLODMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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